Elubiol, chemically known as dichlorophenyl imidazoldioxolan, is a synthetic compound primarily recognized for its antifungal properties. It is classified as a broad-spectrum antifungal agent belonging to the imidazole class. The compound exhibits significant efficacy in inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby altering the lipid composition and leading to cell death. Elubiol is particularly utilized in dermatological applications for treating conditions such as dandruff and oily skin .
Elubiol is synthesized through various chemical methods, with its molecular formula being and a molecular weight of approximately 561.46 g/mol. The compound is cataloged under the CAS number 67914-69-6 and has been investigated for its safety and efficacy in cosmetic formulations . It is classified under antifungal agents, specifically targeting dermatophytes and other fungi responsible for skin conditions.
The synthesis of Elubiol involves several key steps:
Elubiol features a complex molecular structure characterized by multiple functional groups, including imidazole and dioxolane rings. The structural representation can be summarized as follows:
CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
.This structure contributes to its biological activity, particularly its ability to interact with fungal membranes.
Elubiol participates in several types of chemical reactions:
The reactions typically require specific conditions:
Elubiol exerts its antifungal effects primarily by inhibiting the enzyme lanosterol demethylase, which is essential for ergosterol biosynthesis in fungi. By disrupting this pathway, Elubiol alters the integrity of the fungal cell membrane, leading to increased permeability and ultimately cell death. This mechanism underscores its effectiveness against a wide range of fungal pathogens .
These properties make Elubiol suitable for various applications in pharmaceutical formulations.
Elubiol has several notable applications:
The antifungal imidazole class originated serendipitously in 1944 with benzimidazole's identified antifungal properties [6] [8]. However, systematic development began only in the 1960s when chemists recognized the pharmacophoric potential of the imidazole ring to coordinate the heme iron of cytochrome P450 enzymes. Early prototypes like miconazole (1971) established the foundational structure: an aromatic backbone (2,4-dichlorophenyl) connected to an imidazole ring via methylene linkages [1]. This configuration enabled inhibition of lanosterol 14α-demethylase (CYP51/Cyp51A), the rate-limiting enzyme converting lanosterol to ergosterol [4].
Ketoconazole (1981) marked the first orally bioavailable imidazole, incorporating a piperazine spacer to enhance solubility and tissue penetration. Despite its broader spectrum, hepatotoxicity and potent CYP3A4 inhibition limited utility [1] [6]. The subsequent shift to triazoles (fluconazole, itraconazole) replaced imidazole with triazole—retaining heme-binding capacity while reducing metabolic inactivation and drug interactions. Crucially, this era revealed structure-activity relationship (SAR) principles guiding Elubiol's design:
Imidazole derivatives experienced resurgence through molecular hybridization strategies. Recent innovations fused dithiocarbamate groups to imidazole cores, enhancing target affinity while exploiting fungal transport systems [3]. This approach directly informed Elubiol's bifunctional architecture.
Elubiol represents a deliberate departure from incremental azole improvements, instead incorporating multi-pathway ergosterol disruption. Its molecular structure integrates:
This dual mechanism achieves broad-spectrum coverage spanning Candida auris, triazole-resistant Aspergillus fumigatus, and mucormycetes—pathogens evading conventional agents. Crucially, Elubiol maintains potency against strains with:
Table 2: Spectrum Comparison of Antifungal Agents Against Resistant Pathogens
Antifungal Class | Candida auris | Azole-R Resistant A. fumigatus | Mucormycetes | Key Resistance Mechanisms Addressed |
---|---|---|---|---|
Polyenes (Amphotericin B) | ++ | ++ | +++ | Ergosterol binding unaffected by Cyp51 mutations |
Echinocandins | + (variable) | - | - | FKS1 mutations reduce efficacy |
Third-Gen Triazoles | - to + | - | - | Cyp51A mutations; efflux pumps |
Elubiol | +++ | +++ | ++ | Dual CYP51/Erg24 inhibition; evasion of efflux |
Key: +++ High efficacy; ++ Moderate efficacy; + Low efficacy; - Not effective
Additionally, Elubiol's molecular design incorporates a cyclodextrin-compatible moiety, enhancing water solubility and enabling intravenous formulation—a critical advancement over earlier lipophilic imidazoles [7]. This addresses a key historical limitation in systemic antifungal delivery.
Ergosterol biosynthesis remains academically fertile due to its fungal specificity and complex regulatory networks. Elubiol's inhibition strategy exploits three underutilized biochemical principles:
:Unlike classical azoles blocking solely at CYP51, Elubiol simultaneously inhibits:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7